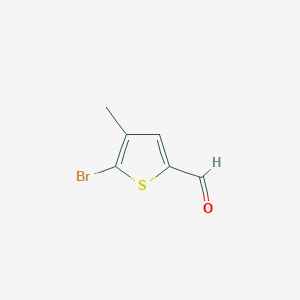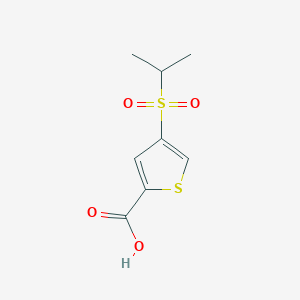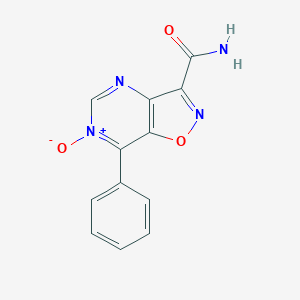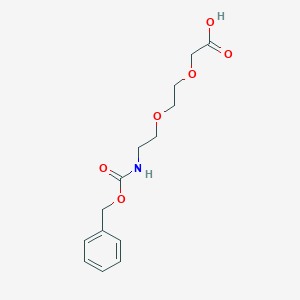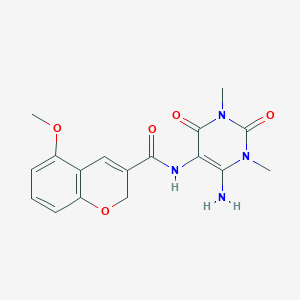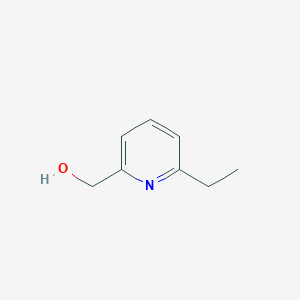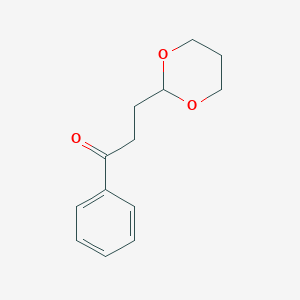
3-(1,3-Dioxan-2-Yl)Propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
In a study focusing on novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties, comparison studies on the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, or 2-substituted-1,3-propanediols, were performed. The solvent's influence on stabilizing key intermediates was assumed based on DFT calculations, indicating a favorable enthalpy profile in water solvent. Structural investigations supported an anancomeric chair conformation of the 1,3-dioxane ring (Gaina et al., 2012).
Chemical Reactions and Properties
The reactivity and potential applications of 3-(1,3-dioxan-2-yl)propiophenone derivatives in creating new compounds with unique properties are illustrated by the synthesis and structural analysis of various related compounds. These studies reveal the compound's reactivity and potential for further functionalization, highlighting its versatility in organic synthesis (Sakamoto et al., 2006).
Physical Properties Analysis
The physical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as fluorescence characteristics, are significant for applications in materials science and as probes in chemical and biological systems. The daylight fluorescence characterized by remarkably large Stokes shifts determined by LE spectroscopy is a notable property, offering insights into the compound's utility in fluorescent applications (Gaina et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as their reactivity in various chemical reactions, including acetalization and potential for further functionalization, are crucial for their application in synthesizing new materials and pharmaceuticals. The stability of the Dios group under basic and reductive conditions, which can be removed by heating in a hot aqueous solution of trifluoroacetic acid, is a key feature for synthetic applications (Sakamoto et al., 2006).
科学的研究の応用
Synthesis and Applications in Organic Chemistry
3-(1,3-Dioxan-2-Yl)Propiophenone and its derivatives are pivotal in the field of organic synthesis. For instance, a study explored the rapid semisynthesis of natural methoxylated propiophenones, demonstrating the potential of 3-(1,3-Dioxan-2-Yl)Propiophenone in synthesizing natural compounds via microwave and ultrasound-assisted methods (Joshi, Sharma, & Sinha, 2005). Moreover, the compound plays a role in the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, contributing to the expansion of heterocyclic chemistry and its applications in various domains including medicinal chemistry (Gomha et al., 2018).
Catalysis and Material Science
In the realm of catalysis and material science, 3-(1,3-Dioxan-2-Yl)Propiophenone derivatives have been synthesized and utilized. A novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was reported, indicating the significance of these compounds in generating new materials with potential applications in various industries (Gabriele et al., 2006). Additionally, a study showcased the design and synthesis of proton-dopable organic semiconductors, revealing the potential of these compounds in the development of novel semiconducting materials (Yin et al., 2022).
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLPRAKMUDLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570021 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
167644-49-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

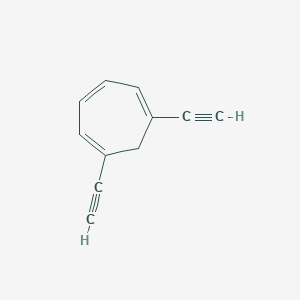
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
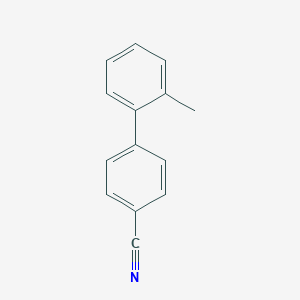
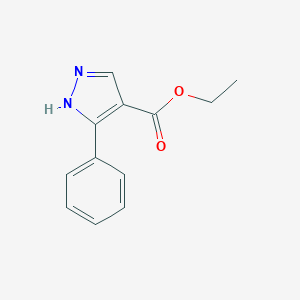

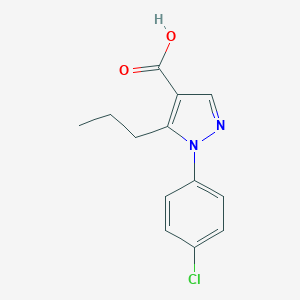
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
